molecular formula C10H12BrNO2 B1331364 3-Bromo-n-(4-methoxyphenyl)propanamide CAS No. 7661-14-5

3-Bromo-n-(4-methoxyphenyl)propanamide

Cat. No.: B1331364
CAS No.: 7661-14-5
M. Wt: 258.11 g/mol
InChI Key: PQJSGZILSMAKJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-(4-methoxyphenyl)propanamide typically involves the bromination of n-(4-methoxyphenyl)propanamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of 3-Bromo-n-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Comparison

3-Bromo-n-(4-methoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties compared to similar compounds. For example, 3-Chloro-n-(4-methoxyphenyl)propanamide has a chlorine atom instead of bromine, leading to different reactivity in substitution reactions . Similarly, 3-(4-Bromophenyl)propanamide lacks the methoxy group, affecting its overall chemical behavior .

Biological Activity

Overview

3-Bromo-n-(4-methoxyphenyl)propanamide, with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol, is a synthetic organic compound notable for its unique structural features, including a bromine atom and a methoxy group. These characteristics contribute to its diverse reactivity and potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the bromination of n-(4-methoxyphenyl)propanamide using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methoxy group may be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : The amide group can be reduced to primary or secondary amines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against several cancer types, indicating potent antiproliferative effects.

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF71.95
T-47D6.82

The mechanism of action for this compound is thought to involve its interaction with specific molecular targets within cancer cells, leading to disruptions in critical signaling pathways that govern cell proliferation and survival. The presence of the methoxy group may enhance its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Pharmacological Studies

In pharmacological studies, this compound has been investigated for its potential therapeutic applications beyond cancer treatment. Preliminary findings suggest:

  • Anti-inflammatory Activity : Related compounds have shown promise in inhibiting inflammatory pathways, potentially making them suitable for treating inflammatory diseases.
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO), which are implicated in various neurological disorders.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A comparative study evaluated a series of brominated and chlorinated derivatives against multiple cancer cell lines. The study found that brominated compounds generally exhibited higher potency than their chlorinated counterparts, with specific emphasis on the role of the methoxy group in enhancing bioactivity .
  • Enzyme Inhibition Study : Research focused on the inhibitory effects of various substituted propanamides on MAO activity revealed that certain derivatives displayed significant inhibition, suggesting potential applications in treating depression and anxiety disorders .

Properties

IUPAC Name

3-bromo-N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSGZILSMAKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997938
Record name 3-Bromo-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-14-5
Record name NSC98123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N-(4-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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